N1-butyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-butyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound characterized by the presence of a pyrrolidine ring, a methoxyphenyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-butyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings . The methoxyphenyl group is introduced via sulfonylation reactions, and the final oxalamide moiety is formed through amide bond formation reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N1-butyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and oxalamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonyl and oxalamide groups.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-butyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group may interact with proteins or enzymes, altering their activity. The oxalamide moiety could also play a role in binding to biological targets, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, which also exhibit biological activity . These compounds share structural similarities but differ in their functional groups and overall molecular architecture.
Uniqueness
N1-butyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is unique due to the combination of its functional groups, which may confer distinct biological properties. The presence of both a sulfonyl group and an oxalamide moiety sets it apart from other pyrrolidine derivatives, potentially leading to unique interactions with biological targets .
Properties
IUPAC Name |
N-butyl-N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-3-4-11-19-17(22)18(23)20-13-14-6-5-12-21(14)27(24,25)16-9-7-15(26-2)8-10-16/h7-10,14H,3-6,11-13H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQCYGVQSJXICZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.